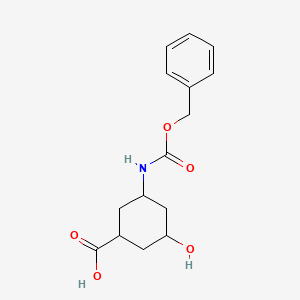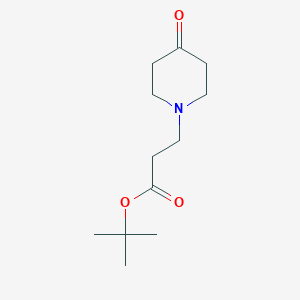
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate is an organic compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butyl ester group and a 4-oxopiperidine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with propanoic acid derivatives. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with butyllithium in the presence of N,N’-dimethylpropylene urea, followed by treatment with allyl bromides, yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . This method provides a versatile route for the preparation of various piperidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-oxopiperidine-1-carboxylate: A closely related compound with similar structural features.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another piperidine derivative with different functional groups.
tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate: A compound with a benzyl group instead of a propanoate group.
Uniqueness
tert-Butyl 3-(4-oxopiperidin-1-yl)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-oxopiperidin-1-yl)propanoate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)6-9-13-7-4-10(14)5-8-13/h4-9H2,1-3H3 |
Clave InChI |
WDCFZFLNFWXGAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCN1CCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



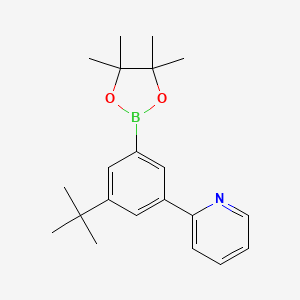

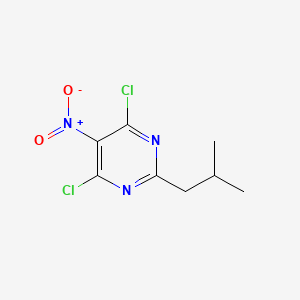
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
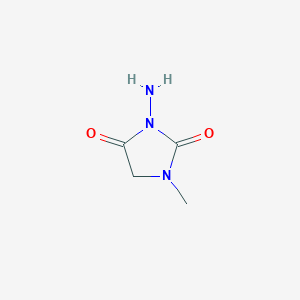
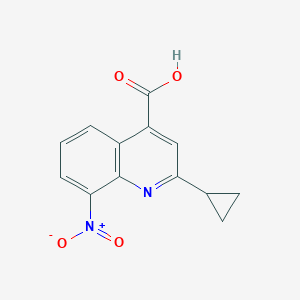

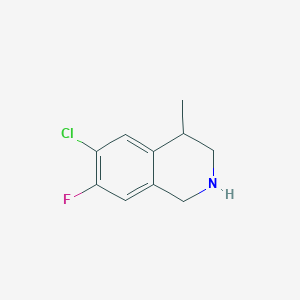
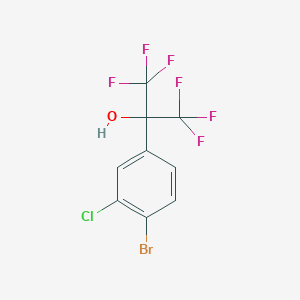
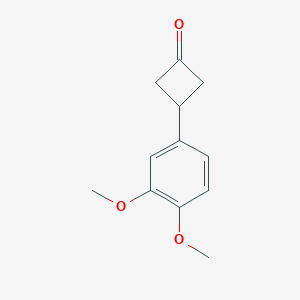
![4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester](/img/structure/B13696829.png)
